molecular formula C17H16N2O2 B11141778 N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide

N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11141778
M. Wt: 280.32 g/mol
InChI Key: IEEQKVFCRXGCQK-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound featuring an indole core linked to a 4-methoxyphenyl group via an acetamide bridge. This structure combines two pharmacologically significant motifs, making it a valuable chemical scaffold for scientific investigation. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and pharmaceuticals . The acetamide linker provides conformational flexibility and allows for potential interactions with biological targets through hydrogen bonding. While specific biological data for this exact compound is not extensively reported in the literature, its structural analogs demonstrate a wide spectrum of research applications. Compounds with similar indole-acetamide architectures have been investigated for various activities. For instance, indole-3-acetamides have shown promise as inhibitors of the α-amylase enzyme, indicating potential in metabolic disorder research . Other research into indole derivatives has explored their potential as allosteric inhibitors of enzymes like ALOX15 and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral studies . The presence of the methoxyphenyl subunit further enhances the molecule's interest, as this group is commonly featured in compounds targeting G-protein-coupled receptors . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for developing novel chemical probes in hit-to-lead optimization campaigns. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-21-13-7-5-12(6-8-13)11-17(20)19-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,11H2,1H3,(H,19,20)

InChI Key

IEEQKVFCRXGCQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using 4-methoxyphenylacetic acid chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Cancer Activity

Research indicates that N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide exhibits promising anti-cancer properties. It has shown efficacy in inhibiting tumor growth across various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells. In vitro studies have demonstrated that this compound induces apoptosis through the activation of caspases, particularly caspase-3 and caspase-8, which are critical mediators in the apoptotic pathway .

1.2 Neurological Disorders

The compound's interactions with neurotransmitter receptors suggest potential applications in treating neurological disorders. It may modulate serotonin receptors, which are involved in mood regulation and cognitive function. This aspect highlights its potential as a therapeutic agent for conditions such as depression and anxiety .

1.3 Antimicrobial Properties

Emerging studies have also evaluated the antimicrobial activity of derivatives of this compound. Certain synthesized derivatives have displayed significant antimicrobial effects, suggesting that modifications to the indole structure can enhance biological activity against various pathogens .

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the indole ring.
  • Introduction of the methoxyphenyl group.
  • Acetamide functionalization.

Control over reaction conditions such as temperature, solvent choice, and reaction time is crucial for optimizing yield and purity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Anti-Cancer Research : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells with an IC50 value indicating potent activity against liver cancer cells .
  • Neuropharmacology : Investigations into its effects on serotonin receptor modulation revealed potential therapeutic benefits for mood disorders, supporting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural features and physical properties of N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide with related compounds:

Compound Name Substituents (Indole Position) Phenyl Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key References
This compound H (Position 4) 4-OCH₃ Not reported 280.30 Not reported
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide Cl, F (Position 3,4) 4-OCH₃ 192–194 293.72 8
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide H (Position 3) 4-Cl Not reported 284.74 Not reported
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide H (Position 3) 4-(octyloxy) Not reported 380.50 Not reported
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline-sulfonyl 4-OCH₃ Not reported ~450 (estimated) Not reported

Key Observations:

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, F in ) increase melting points due to enhanced dipole interactions and crystal packing efficiency. Methoxy groups (e.g., ) lower melting points slightly compared to halogens.
  • Synthetic Yields: Complex substituents (e.g., quinazoline-sulfonyl in ) often result in lower yields due to steric hindrance and side reactions.
Anticancer Activity
  • Indole-Acetamides with Halogen Substituents: Compounds like N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide () showed moderate activity in Bcl-2/Mcl-1 inhibition assays, with IC₅₀ values in the micromolar range. The chloro and fluoro groups enhance target affinity through hydrophobic interactions .
  • Methoxy-Substituted Analogs: N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () exhibited potent activity against HCT-116 and MCF-7 cell lines (IC₅₀ < 1 µM), attributed to the quinazoline-sulfonyl moiety’s ability to disrupt kinase signaling.
  • Target Compound’s Potential: The indole-4-yl group in this compound may target tubulin or DNA topoisomerases, similar to indole-based chemotherapeutics like vinca alkaloids .
Anti-Inflammatory and Enzyme Inhibition
  • Thiazole-Acetamide Derivatives: Compounds like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () inhibited MMP-9 with IC₅₀ values of 0.8 µM, driven by piperazine-thiazole synergy.
  • Indole-Sulfonamide Hybrids: N-((4-methoxyphenyl)sulfonyl)acetamide derivatives () showed sPLA2 inhibition (Ki = 50 nM), suggesting the methoxyphenyl group optimizes hydrophobic pocket binding .

Biological Activity

N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives, characterized by its unique structure that includes an indole ring and a para-methoxyphenyl acetamide group. This article provides a comprehensive overview of the biological activities associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 280.32 g/mol
  • Structural Features : The compound features an indole moiety substituted at the 4-position with an acetamide group linked to a para-methoxyphenyl group.

This compound exhibits biological activity primarily through its interactions with specific proteins and enzymes. The compound's mechanism typically involves:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can lead to alterations in processes such as apoptosis and cell proliferation.
  • Binding Interactions : The compound may engage in allosteric inhibition or competitive binding, influencing the activity of target proteins.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Preliminary studies suggest its effectiveness against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that the compound could inhibit specific enzymes linked to cancer progression, showcasing an IC50 value that indicates its potency as an anticancer agent .
  • Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications to the methoxy group can significantly impact biological activity, highlighting the importance of structural configuration in drug design .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific enzymes linked to cancer
Structure-ActivityModifications affect potency

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling 4-substituted indole derivatives with 4-methoxyphenylacetic acid precursors. Key steps include:

  • Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency at 20–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Approach :

  • 1H/13C NMR : Assign peaks for indole NH (~10–12 ppm), methoxy protons (~3.8 ppm), and acetamide carbonyl (~168–170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ with <5 ppm error .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state characterization .

Q. What in vitro models are suitable for preliminary bioactivity screening?

  • Protocols :

  • Anticancer assays : MTT viability tests on cell lines (e.g., MCF-7, HT-29) at 1–100 µM concentrations, with IC50 calculations .
  • Antimicrobial screens : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) influence SAR for anticancer activity?

  • SAR Analysis :

  • Methoxy group : Enhances solubility and modulates electron density, improving binding to hydrophobic enzyme pockets (e.g., Bcl-2/Mcl-1 targets) .
  • Chloro substituents : Increase electrophilicity, correlating with enhanced cytotoxicity (e.g., 10 µM IC50 in HCT-116 vs. 25 µM for methoxy analogs) .
  • Data-driven design : Use QSAR (Quantitative Structure-Activity Relationship) models to predict activity based on Hammett σ values and logP .

Q. What mechanistic insights explain contradictory bioactivity data across cell lines?

  • Resolution strategies :

  • Target engagement assays : Perform thermal shift assays (TSA) to confirm binding to proposed targets (e.g., cyclooxygenase-2) .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify off-target effects (e.g., apoptosis vs. autophagy activation) .
  • Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation as a cause of variability .

Q. How can molecular docking simulations guide the design of derivatives with improved selectivity?

  • Workflow :

  • Protein preparation : Retrieve target structures (e.g., PDB ID 6R0K for Bcl-2) and optimize protonation states using tools like AutoDock Vina .
  • Docking parameters : Grid boxes centered on binding sites (e.g., BH3 domain), with 20 Å coverage .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine scoring functions .

Q. What analytical strategies resolve discrepancies in reaction yields during scale-up?

  • Troubleshooting :

  • Reaction monitoring : Use HPLC with C18 columns (ACN/water gradients) to detect intermediates and byproducts .
  • Kinetic studies : Variable-temperature NMR to identify rate-limiting steps (e.g., amide coupling vs. indole activation) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

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